molecular formula C22H23NO5 B271162 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271162
M. Wt: 381.4 g/mol
InChI Key: MHMFNPMIAPUJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEOP or 4-MeO-PEP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MEOP belongs to the class of pyrrolidine-based compounds and has a molecular weight of 395.48 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to act on the opioid and cannabinoid systems in the brain. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to bind to the mu-opioid receptor, which is involved in the regulation of pain perception, reward, and addiction. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to bind to the CB1 cannabinoid receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids in the brain, which may contribute to its analgesic and anti-addictive effects. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been reported to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and reward. Additionally, 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been reported to have good solubility in various solvents, which makes it easy to work with in the lab. However, one of the limitations of using 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is its limited availability and high cost, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential as a treatment for addiction, particularly in the context of opioid addiction. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for more studies on the safety and toxicity of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, particularly in the context of long-term use. Finally, there is a need for more studies on the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, which may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-methylphenylacetic acid with 4-ethoxyaniline, followed by cyclization with ethyl acetoacetate to form the pyrrolidine ring. The resulting product is then esterified with chloroacetyl chloride to obtain 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate for their studies.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential pharmacological properties. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have potential as a treatment for addiction, as it has been reported to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Additionally, 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported to have neuroprotective and anti-tumor properties.

properties

Product Name

2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23NO5/c1-3-27-19-10-8-18(9-11-19)23-13-17(12-21(23)25)22(26)28-14-20(24)16-6-4-15(2)5-7-16/h4-11,17H,3,12-14H2,1-2H3

InChI Key

MHMFNPMIAPUJGR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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